molecular formula C19H24FN3O5 B2571789 Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1351590-82-3

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2571789
CAS No.: 1351590-82-3
M. Wt: 393.415
InChI Key: TVDINYHILJIWFF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine backbone linked to an azetidine ring via a carbonyl group. This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry for their pharmacokinetic tunability and receptor-binding capabilities .

Properties

IUPAC Name

ethyl 4-[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5/c1-2-27-19(26)22-9-7-21(8-10-22)18(25)14-11-23(12-14)17(24)13-28-16-6-4-3-5-15(16)20/h3-6,14H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDINYHILJIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₇H₁₈FNO₄
  • Molecular Weight : 325.33 g/mol
  • Functional Groups : This compound features a piperazine ring, an azetidine moiety, and a fluorophenoxy group, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, potentially influencing mood and behavior.
  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism, thus affecting neurological functions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants by modulating serotonergic pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.
  • Neuroprotective Effects : The ability to inhibit MAO suggests a neuroprotective role, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
VestipitantNK(1) Receptor Antagonist0.5
T6MAO-B Inhibitor0.013
T3Cytotoxic Agent27.05

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its azetidine-piperazine core and 2-fluorophenoxy substituent. Below is a comparison with key analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Halogen Presence
Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate (Target) Azetidine-Piperazine 2-Fluorophenoxy acetyl ~420 (estimated) Fluorine
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-Piperazine 2-Methoxyphenyl 347.43 None
Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate Piperidine-Piperazine 4-Chloro-3-fluorobenzyl ~450 (estimated) Chlorine, Fluorine
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate Piperazine 3-(1,1,2,2-Tetrafluoroethoxy)phenyl 396.29 Fluorine
Tert-butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate Piperazine-Piperazine 3-Fluorobenzoyl ~480 (estimated) Fluorine

Key Observations :

  • Azetidine vs.
  • Substituent Effects: The 2-fluorophenoxy group offers moderate lipophilicity (logP ~2.5–3.0), whereas bulkier groups like biphenylyloxy () or tetrafluoroethoxy () may reduce solubility but improve metabolic stability .
Physicochemical Data
Property Target Compound Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
Molecular Weight ~420 347.43 396.29
logP (Predicted) ~2.8 2.1 3.5
Water Solubility (mg/mL) ~0.1 0.5 <0.01
Halogen Atoms 1 F None 4 F

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